Antiproliferative Activity: 3′-Fluoro vs. Protected Derivative
In a direct head-to-head comparison within the same study, the 3′-fluoro-6-methylpurine riboside 4 exhibited an IC₅₀ of 5.0–10 μM against both HCT116 colon cancer and 143B osteosarcoma cell lines, whereas its protected analog 29 demonstrated 5- to 10-fold greater potency with an IC₅₀ of 0.5–1.0 μM [1]. This demonstrates that the 3′-fluoro modification alone does not confer maximal antiproliferative activity; additional protecting group chemistry is required for enhanced cellular potency.
| Evidence Dimension | Cytotoxicity IC₅₀ (μM) |
|---|---|
| Target Compound Data | 5.0–10 μM |
| Comparator Or Baseline | Compound 29 (protected 6-methylpurine riboside): 0.5–1.0 μM |
| Quantified Difference | 5- to 10-fold lower potency |
| Conditions | Human colon cancer cell line HCT116 and human osteosarcoma cell line 143B; assay details not fully specified in abstract |
Why This Matters
This direct comparison establishes a baseline for the antiproliferative activity of the 3′-fluoro analog relative to a more potent derivative, informing researchers whether the compound is suitable as a tool compound for mechanistic studies or as a starting point for prodrug development.
- [1] Ren H, An H, Hatala PJ, Stevens WC Jr, Tao J, He B. Versatile synthesis and biological evaluation of novel 3′-fluorinated purine nucleosides. Beilstein J Org Chem. 2015;11:2509-2520. doi:10.3762/bjoc.11.272 (Table 2) View Source
